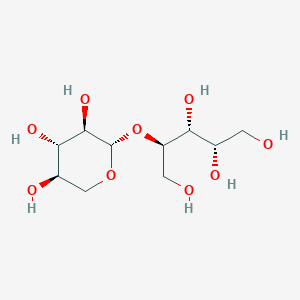
1,4-b-D-Xylobiitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-b-D-Xylobiitol is a polyhydroxy compound with multiple hydroxyl groups. It is primarily used as a benchmark substance for precise analytics, especially in studies related to metabolic perturbations and disorders of xylose metabolism. This compound is a derivative of xylose, a sugar commonly found in plant cell walls.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-b-D-Xylobiitol can be synthesized through various chemical routes. One common method involves the reduction of xylose using catalytic hydrogenation. This process typically employs a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound often involves biotechnological approaches. Genetically modified microorganisms can be used to convert xylose into this compound through fermentation processes. These methods are advantageous due to their sustainability and lower environmental impact compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-b-D-Xylobiitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can yield simpler polyols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones.
Reduction: Simpler polyols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-b-D-Xylobiitol has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for understanding xylose metabolism.
Medicine: Investigated for potential therapeutic applications in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a precursor for other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,4-b-D-Xylobiitol involves its interaction with specific enzymes and metabolic pathways. It primarily targets enzymes involved in xylose metabolism, such as xylose isomerase and xylulokinase. These interactions facilitate the conversion of xylose into useful metabolic intermediates, which can then enter various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A primary alcohol used in the production of plastics and solvents.
Gamma-Butyrolactone (GBL): A precursor to gamma-hydroxybutyrate (GHB), used in various industrial applications.
Uniqueness
1,4-b-D-Xylobiitol is unique due to its specific role in xylose metabolism and its multiple hydroxyl groups, which make it highly versatile for various chemical reactions and applications. Unlike 1,4-Butanediol and Gamma-Butyrolactone, which are primarily used in industrial applications, this compound has significant importance in biological and medical research .
Propriétés
Formule moléculaire |
C10H20O9 |
|---|---|
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
(2S,3R,4R)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C10H20O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h4-17H,1-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1 |
Clé InChI |
AGMMOFWXIZIUHT-RSZZQXBVSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](CO)O)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC(CO)C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B13429195.png)
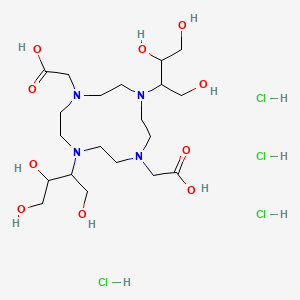
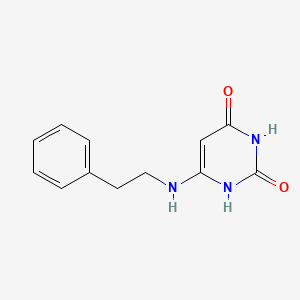
![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
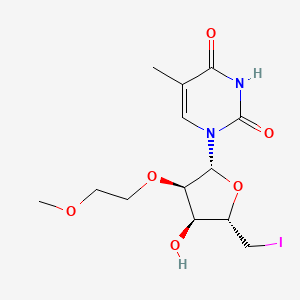

![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)
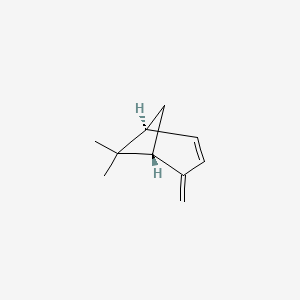
![5-(3-(2-Phenylhydrazinyl)propyl)-5H-dibenzo[b,f]azepine](/img/structure/B13429263.png)




